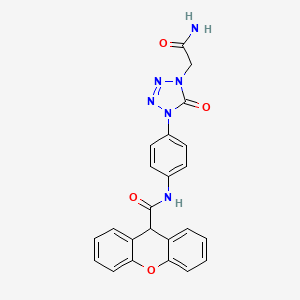

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide

Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide is a structurally complex molecule featuring a tetrazole ring, a xanthene moiety, and an amide linkage. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is bioisosteric to carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical contexts .

Properties

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O4/c24-20(30)13-28-23(32)29(27-26-28)15-11-9-14(10-12-15)25-22(31)21-16-5-1-3-7-18(16)33-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H2,24,30)(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSLCQJYJFLJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)N5C(=O)N(N=N5)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C22H20N6O4

- Molecular Weight : 432.4 g/mol

- Structural Features : The compound contains a tetrazole ring, an amide group, and a xanthene backbone, which contribute to its biological activity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H20N6O4 |

| Molecular Weight | 432.4 g/mol |

| CAS Number | 1396815-46-5 |

The biological activity of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide involves several mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal physiological functions.

- Receptor Modulation : It can interact with various receptors, potentially triggering or inhibiting signaling pathways that affect cellular responses.

Therapeutic Potential

Research indicates that this compound may exhibit a range of therapeutic activities:

- Anticancer Activity : Preliminary studies suggest that it may possess anti-tumor properties, inhibiting the proliferation of cancer cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.

- Antimicrobial Properties : It may act against bacterial and fungal pathogens, making it a candidate for antibiotic development.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Inhibition of tumor cell proliferation |

| Anti-inflammatory | Reduction in inflammatory markers |

| Antimicrobial | Activity against specific pathogens |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide, researchers found that it significantly inhibited the growth of A549 lung cancer cells with an IC50 value comparable to established chemotherapeutics. Molecular docking studies indicated strong binding affinity to the Bcl-2 protein, suggesting a mechanism involving apoptosis induction.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with the compound compared to control groups. This suggests potential use in treating inflammatory diseases.

Table 3: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer | Significant inhibition of A549 cell growth |

| Anti-inflammatory | Decrease in IL-6 and TNF-alpha levels |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

A. 1,3,4-Oxadiazole Derivatives (): Compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () share a heterocyclic core but replace the tetrazole with 1,3,4-oxadiazole. While both rings are electron-deficient and enhance metabolic stability, tetrazoles exhibit greater acidity (pKa ~4.9 vs. oxadiazole pKa ~8.5), influencing solubility and target binding . The carbazole moiety in ’s compounds differs from the xanthene group in the target compound; carbazole’s nitrogen-containing structure may facilitate DNA intercalation, whereas xanthene’s oxygen atom could alter lipophilicity and redox properties.

B. Tetrahydrocarbazole Derivatives (): N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide derivatives () feature a partially saturated carbazole system. The target compound’s fully aromatic xanthene group may offer stronger binding to hydrophobic enzyme pockets compared to tetrahydrocarbazoles.

C. Triazole-Oxazoline Hybrids ():

9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole () combines triazole and oxazoline rings. Triazoles, like tetrazoles, participate in hydrogen bonding, but their lower nitrogen content reduces steric hindrance. The oxazoline ring in introduces chirality, a feature absent in the target compound, which could influence enantioselective biological activity.

Physicochemical Properties

Research Findings and Implications

- Structural Insights : The xanthene group’s rigidity may improve target selectivity over carbazole derivatives, as seen in kinase inhibitors where planar systems enhance ATP-binding pocket interactions .

- Synthetic Challenges: Tetrazole synthesis often requires harsh conditions (e.g., high-temperature azide reactions), whereas oxadiazole formation () is milder but less atom-economical .

- Biological Potential: While direct data on the target compound are lacking, its tetrazole-xanthene hybrid structure aligns with trends in developing antimicrobial agents with improved resistance profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.